Cas no 2171233-33-1 (2-(2R)-N-(cyclopropylmethyl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoacetic acid)

2-(2R)-N-(cyclopropylmethyl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoacetic acid is a specialized chiral amino acid derivative designed for peptide synthesis and medicinal chemistry applications. Its key structural features include an Fmoc-protected amine group, ensuring compatibility with solid-phase peptide synthesis (SPPS), and a cyclopropylmethyl side chain, which enhances conformational rigidity for targeted molecular interactions. The carboxylate functionality allows for further derivatization or conjugation. This compound is particularly valuable in the development of peptidomimetics and bioactive compounds due to its stereochemical purity (R-configuration) and modular reactivity. High-purity grades ensure reproducibility in research and industrial-scale applications, making it a reliable intermediate in drug discovery and biochemical studies.
2-(2R)-N-(cyclopropylmethyl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoacetic acid structure
2171233-33-1 structure
Product name:2-(2R)-N-(cyclopropylmethyl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoacetic acid
CAS No:2171233-33-1
MF:C25H28N2O5
Molecular Weight:436.500226974487
CID:6233095
PubChem ID:165537541

2-(2R)-N-(cyclopropylmethyl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoacetic acid 化学的及び物理的性質

名前と識別子

    • 2-(2R)-N-(cyclopropylmethyl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoacetic acid
    • 2-[(2R)-N-(cyclopropylmethyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]acetic acid
    • EN300-1502917
    • 2171233-33-1
    • インチ: 1S/C25H28N2O5/c1-2-22(24(30)27(14-23(28)29)13-16-11-12-16)26-25(31)32-15-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-10,16,21-22H,2,11-15H2,1H3,(H,26,31)(H,28,29)/t22-/m1/s1
    • InChIKey: MKSQXVGOKQGNDZ-JOCHJYFZSA-N
    • SMILES: O=C([C@@H](CC)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)N(CC(=O)O)CC1CC1

計算された属性

  • 精确分子量: 436.19982200g/mol
  • 同位素质量: 436.19982200g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 5
  • 重原子数量: 32
  • 回転可能化学結合数: 10
  • 複雑さ: 672
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 95.9Ų
  • XLogP3: 3.9

2-(2R)-N-(cyclopropylmethyl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoacetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1502917-2500mg
2-[(2R)-N-(cyclopropylmethyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]acetic acid
2171233-33-1
2500mg
$6602.0 2023-09-27
Enamine
EN300-1502917-250mg
2-[(2R)-N-(cyclopropylmethyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]acetic acid
2171233-33-1
250mg
$3099.0 2023-09-27
Enamine
EN300-1502917-1.0g
2-[(2R)-N-(cyclopropylmethyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]acetic acid
2171233-33-1
1g
$0.0 2023-06-05
Enamine
EN300-1502917-1000mg
2-[(2R)-N-(cyclopropylmethyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]acetic acid
2171233-33-1
1000mg
$3368.0 2023-09-27
Enamine
EN300-1502917-50mg
2-[(2R)-N-(cyclopropylmethyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]acetic acid
2171233-33-1
50mg
$2829.0 2023-09-27
Enamine
EN300-1502917-5000mg
2-[(2R)-N-(cyclopropylmethyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]acetic acid
2171233-33-1
5000mg
$9769.0 2023-09-27
Enamine
EN300-1502917-10000mg
2-[(2R)-N-(cyclopropylmethyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]acetic acid
2171233-33-1
10000mg
$14487.0 2023-09-27
Enamine
EN300-1502917-500mg
2-[(2R)-N-(cyclopropylmethyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]acetic acid
2171233-33-1
500mg
$3233.0 2023-09-27
Enamine
EN300-1502917-100mg
2-[(2R)-N-(cyclopropylmethyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]acetic acid
2171233-33-1
100mg
$2963.0 2023-09-27

2-(2R)-N-(cyclopropylmethyl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoacetic acid 関連文献

2-(2R)-N-(cyclopropylmethyl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoacetic acidに関する追加情報

Introduction to 2-(2R)-N-(cyclopropylmethyl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoacetic Acid (CAS No. 2171233-33-1)

2-(2R)-N-(cyclopropylmethyl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoacetic acid, identified by its CAS number 2171233-33-1, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug development. This compound belongs to a class of molecules characterized by its complex structural framework, which includes a cyclopropylmethyl group, a fluorenylmethoxycarbonyl moiety, and an amino-butanamidoacetic acid backbone. The intricate arrangement of these functional groups imparts unique chemical properties and biological activities, making it a promising candidate for further exploration in medicinal chemistry.

The structural design of 2-(2R)-N-(cyclopropylmethyl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoacetic acid reflects a deliberate strategy aimed at optimizing pharmacokinetic and pharmacodynamic profiles. The presence of the cyclopropylmethyl group is particularly noteworthy, as it is known to enhance metabolic stability and binding affinity in drug-like molecules. This feature is critical for ensuring that the compound remains active within the biological system for an extended period, thereby improving therapeutic efficacy. Additionally, the fluorenylmethoxycarbonyl (Fmoc) protecting group is commonly employed in peptide synthesis but also serves as a valuable handle for further derivatization and modification, allowing chemists to fine-tune the properties of the molecule.

The aminobutanamidoacetic acid moiety introduces a polar and basic character to the molecule, which can influence its solubility, bioavailability, and interactions with biological targets. This segment is particularly relevant in the context of enzyme inhibition and receptor binding studies, where charge distribution and hydrogen bonding capabilities play a crucial role. The overall architecture of 2-(2R)-N-(cyclopropylmethyl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoacetic acid suggests potential applications in modulating various biological pathways, particularly those involving proteases and other enzyme systems.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the behavior of such complex molecules with greater accuracy. These tools have been instrumental in identifying key interactions between 2-(2R)-N-(cyclopropylmethyl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoacetic acid and its intended targets, such as enzymes or receptors. For instance, studies have indicated that the fluorenylmethoxycarbonyl group can serve as a recognition element for specific proteases, while the cyclopropylmethyl moiety may facilitate optimal positioning within the active site. Such insights are invaluable for designing more effective inhibitors or modulators.

The synthesis of 2-(2R)-N-(cyclopropylmethyl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoacetic acid presents unique challenges due to its multi-functionalized structure. However, modern synthetic methodologies have made significant strides in addressing these complexities. Techniques such as asymmetric catalysis and protecting group strategies have been employed to achieve high enantiomeric purity, which is essential for pharmaceutical applications where stereochemistry can dramatically influence biological activity. The synthesis often involves multiple steps, including condensation reactions, cyclization processes, and functional group transformations, all of which must be meticulously controlled to ensure yield and purity.

In terms of biological activity, preliminary studies on derivatives of this compound class have revealed promising results in various therapeutic areas. For example, modifications to the aminobutanamidoacetic acid segment have shown potential in inhibiting certain proteases involved in inflammatory pathways. Similarly, variations around the fluorenylmethoxycarbonyl group have demonstrated interactions with nuclear receptors, suggesting applications in endocrine-related therapies. These findings underscore the versatility of this molecular scaffold and its potential for further development.

The role of computational tools in drug discovery cannot be overstated. Advanced algorithms are now capable of predicting not only binding affinities but also metabolic stability and toxicity profiles with remarkable precision. By leveraging these technologies, researchers can accelerate the design process for compounds like 2-(2R)-N-(cyclopropylmethyl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoacetic acid, reducing the time required to transition from laboratory discovery to clinical candidates. This integration of computational chemistry with experimental biology represents a paradigm shift in pharmaceutical research.

The future prospects for 2171233-33-1 are bright, with ongoing research focusing on optimizing its pharmacological properties through structure-based drug design. By employing techniques such as X-ray crystallography and NMR spectroscopy, scientists can obtain high-resolution structures of the compound bound to its target proteins or receptors. These structural insights are critical for guiding modifications that enhance potency while minimizing side effects. Additionally, explorations into prodrug formulations may improve bioavailability and tissue distribution.

Collaborative efforts between academic institutions and pharmaceutical companies are essential for advancing the development of such novel compounds. These partnerships facilitate the sharing of expertise and resources, enabling more comprehensive investigations into mechanisms of action and therapeutic potential. As our understanding of biological systems continues to grow, compounds like 2171233-33-1 will likely find applications in treating a wide range of diseases.

In conclusion,2171233-33-1, corresponding to 2-(2R)-N-(cyclopropylmethyl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoacetic acid, represents a significant advancement in medicinal chemistry due to its sophisticated structure and promising biological activities. Its unique combination of functional groups offers opportunities for developing novel therapeutics targeting various disease pathways. With continued research and innovation,2171233-33-1 has the potential to contribute substantially to future medical breakthroughs.

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